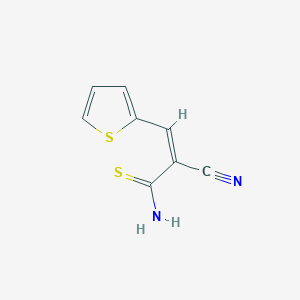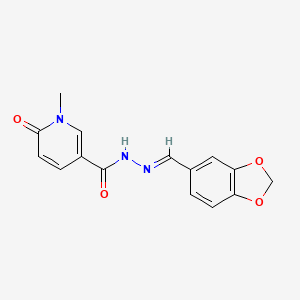![molecular formula C16H21N5OS B5591672 N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5591672.png)
N-[4-(methylthio)phenyl]-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- A general approach to synthesizing functionalized tetrahydro-1,3-diazepin-2-ones, which could share similarities with the target compound, involves ring expansion reactions and nucleophilic substitution, leading to multifunctionalized diazepinones (Fesenko et al., 2012).
Molecular Structure Analysis
- The molecular structures of pyrazolodiazepine derivatives, including their hydrogen-bonded hexamers formation, have been extensively studied, providing insights into the supramolecular arrangements that could be similar to the target compound (Low et al., 2002).
Chemical Reactions and Properties
- The synthesis of N-substituted phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)urea derivatives reveals insights into the types of chemical reactions and properties, including their acaricidal activity, that compounds with similar structures might exhibit (Xie Xian-ye, 2007).
Physical Properties Analysis
- Research on the synthesis and properties of 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas provides examples of how substituents can affect physical properties, such as solubility, which could be relevant when considering similar urea derivatives (D'yachenko et al., 2019).
Chemical Properties Analysis
- The preparation and examination of compounds like 1-phenyl-3-methyl-4-benzoyl-5-pyrazolone N(4)-methyl-N(4)-phenylthiosemicarbazone underline the importance of understanding the chemical properties, including theoretical and experimental analyses of their non-linear optical (NLO) material potential, which may provide parallels to the chemical behavior of the target compound (Sangeetha et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methylsulfanylphenyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c1-23-15-5-3-12(4-6-15)19-16(22)18-10-13-9-14-11-17-7-2-8-21(14)20-13/h3-6,9,17H,2,7-8,10-11H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZKVJRPELGLSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)NCC2=NN3CCCNCC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5591612.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)

![3-[(2-chloro-5-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5591628.png)

![4-{4-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5591637.png)
![2-anilino-N-[2-(3-pyridinyloxy)propyl]-5-pyrimidinecarboxamide](/img/structure/B5591648.png)
![8-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5591666.png)

![N-benzyl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-methylacetamide](/img/structure/B5591681.png)
![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)